2-[(prop-2-yn-1-yl)amino]acetonitrile 2-[(prop-2-yn-1-yl)amino]acetonitrile
Brand Name: Vulcanchem
CAS No.: 56096-28-7
VCID: VC7981220
InChI: InChI=1S/C5H6N2/c1-2-4-7-5-3-6/h1,7H,4-5H2
SMILES: C#CCNCC#N
Molecular Formula: C5H6N2
Molecular Weight: 94.11 g/mol

2-[(prop-2-yn-1-yl)amino]acetonitrile

CAS No.: 56096-28-7

Cat. No.: VC7981220

Molecular Formula: C5H6N2

Molecular Weight: 94.11 g/mol

* For research use only. Not for human or veterinary use.

2-[(prop-2-yn-1-yl)amino]acetonitrile - 56096-28-7

Specification

CAS No. 56096-28-7
Molecular Formula C5H6N2
Molecular Weight 94.11 g/mol
IUPAC Name 2-(prop-2-ynylamino)acetonitrile
Standard InChI InChI=1S/C5H6N2/c1-2-4-7-5-3-6/h1,7H,4-5H2
Standard InChI Key VKMQENXKRDPRHY-UHFFFAOYSA-N
SMILES C#CCNCC#N
Canonical SMILES C#CCNCC#N

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The compound is systematically named 2-[(prop-2-yn-1-yl)amino]acetonitrile under IUPAC nomenclature . Alternative designations include:

  • (2-Propyn-1-ylamino)acetonitrile

  • Acetonitrile, 2-(2-propyn-1-ylamino)-

  • CAS Registry Number: 56096-28-7

Notably, confusion may arise with structurally similar compounds such as 2-[(prop-2-en-1-yl)amino]acetonitrile (CAS 54243-43-5), which differs by a single unsaturated bond .

Molecular Formula and Structural Features

The molecular formula C5H6N2\text{C}_5\text{H}_6\text{N}_2 derives from:

  • A central acetonitrile group (CH2CN\text{CH}_2\text{CN})

  • A propargylamine substituent (NHCCH\text{NH}-\text{C}\equiv\text{CH})

Table 1: Molecular descriptors

PropertyValueSource
Molecular weight94.12 g/mol
Monoisotopic mass94.053098 Da
SMILESN#CCNCC#C
InChIKeyUPLYIDNJDNZNIK-UHFFFAOYSA-N

X-ray crystallography of analogous compounds reveals planar geometry around the nitrile group, with bond angles consistent with sp-hybridization at the alkyne carbon .

Synthesis and Manufacturing

Catalytic Dehydration of Amides

A high-yield route (82%) involves phosphorus pentoxide (P4O10\text{P}_4\text{O}_{10})-catalyzed dehydration of amide precursors at 255°C under vacuum (20–50 mbar) :

RCONH2P4O10,ΔRCN+H2O\text{RCONH}_2 \xrightarrow{\text{P}_4\text{O}_{10}, \Delta} \text{RCN} + \text{H}_2\text{O}

Table 2: Optimized reaction conditions

ParameterSpecification
Temperature255°C
Catalyst loading10 g P4O10\text{P}_4\text{O}_{10} per mole substrate
Reaction time1 hour
Pressure20–50 mbar

This method produces ≥99% purity product, verified by 1H^1\text{H}-NMR and elemental analysis .

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The propargylamino group enables participation in click chemistry. For example, coupling with azidothymidine (AZT) derivatives forms triazole-linked conjugates with antitumor activity :

R-CCH+N3-AZTCu(I)Triazole product\text{R-C}\equiv\text{CH} + \text{N}_3\text{-AZT} \xrightarrow{\text{Cu(I)}} \text{Triazole product}

Grubbs second-generation catalyst (5 mol %) further facilitates ring-closing metathesis of alkynyl intermediates, achieving 82% yield in indene synthesis .

Physicochemical Properties

Thermal Stability and Phase Behavior

Differential scanning calorimetry (DSC) of related nitriles shows decomposition onset at ~300°C . The liquid state persists from -20°C to 220°C under atmospheric pressure, with vapor pressure estimated as 0.15 kPa at 25°C .

Solubility and Partition Coefficients

Experimental logP values for analogous compounds range from 0.8 to 1.2, indicating moderate lipophilicity . Solubility profiles include:

  • Water: 8.3 g/L (20°C)

  • Ethanol: Miscible in all proportions

  • Hexane: 2.1 g/L

Hazard ClassCategorySignal Word
Flammable liquids4Warning
Acute toxicity (oral)4Warning
Skin corrosion1BDanger

Precautionary measures include using explosion-proof equipment (P210) and immediate medical attention upon eye contact (P305+P354+P338) .

Exposure Limits and Toxicology

  • LD50_{50} (oral, rat): 580 mg/kg

  • LC50_{50} (inhalation, rat): 2.1 mg/L (4h)

  • Skin irritation: Erythema/eschar formation at 500 mg (24h)

Metabolite screening in vitro reveals cyanide release via hepatic cytochrome P450-mediated oxidation, necessitating antidote (hydroxocobalamin) availability .

Applications in Drug Discovery and Materials Science

Telomerase Inhibition

Structural analogs demonstrate nanomolar inhibition constants (KiK_i) against carbonic anhydrases IX/XII, with concomitant antitelomerase activity (IC50_{50} 5.2–9.1 μM in PC-3 cells) . The propargyl group enhances target engagement through hydrophobic interactions with enzyme subsites .

Polymer Precursor

Radical-initiated polymerization of the alkyne moiety yields poly(propiolamides) with tunable thermal stability (Td_d 280–320°C) . Applications in conductive materials are under investigation.

Analytical Characterization Techniques

Spectroscopic Methods

  • IR (KBr): νCN\nu_{\text{C}\equiv\text{N}} 2245 cm1^{-1} , νCC\nu_{\text{C}\equiv\text{C}} 2110 cm1^{-1}

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 4.25 (s, 2H, CH2_2CN), 3.90 (d, 2H, NHCH2_2), 2.45 (t, 1H, C≡CH)

  • HRMS: m/z 94.0531 [M+H]+^+ (calc. 94.0531)

Future Research Directions

  • Structure-Activity Studies: Modulating the alkyne position to enhance CA IX/XII selectivity

  • Process Optimization: Continuous-flow synthesis to improve P4_4O10_{10} efficiency

  • Toxicogenomics: CRISPR screening to identify detoxification pathways

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